4-Acetylaminostilbene
Description
Contextualization within Aromatic Amine and Stilbene (B7821643) Chemistry
4-Acetylaminostilbene, systematically named N-(4-styrylphenyl)acetamide, is a derivative of stilbene, a hydrocarbon consisting of a trans-ethene double bond substituted with a phenyl group on both carbon atoms. The presence of the acetylamino group (-NHCOCH₃) at the 4-position of one of the phenyl rings firmly places it within the broad class of aromatic amines. This structural duality is central to its biological activity.
The stilbene backbone provides a rigid, planar structure that facilitates intercalation into biological macromolecules, a feature shared by many polycyclic aromatic compounds. royalsocietypublishing.org The aromatic amine moiety, however, is the critical component for its carcinogenic properties. It is well-established that many aromatic amines are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. nih.goviarc.fr The acetyl group in this compound plays a crucial role in its metabolism and subsequent activation.
The general structure of this compound allows for cis-trans isomerism around the ethylenic bridge, with the trans isomer being the more stable and more extensively studied form due to its greater biological activity. researchgate.net The chemistry of this compound is therefore intrinsically linked to both the reactivity of the aromatic amine group and the stereochemistry of the stilbene core.
Physicochemical Properties of trans-4-Acetylaminostilbene
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO | stenutz.eu |
| Melting Point | 194 °C | stenutz.eunih.gov |
| Appearance | Colorless crystalline compound or white crystals | epa.gov |
| Solubility | Soluble in fat solvents and glycols | nih.gov |
Spectroscopic Data of trans-4-Acetylaminostilbene
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra have been recorded, though specific peak assignments are dispersed in literature. | rsc.org |
| ¹³C NMR | Spectra have been recorded, though specific peak assignments are dispersed in literature. | rsc.org |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O (amide I) stretching, and aromatic C=C stretching are expected and have been noted in related compounds. | researchgate.net |
| UV-Vis Spectroscopy | The extended conjugation of the stilbene system results in strong UV absorption. | royalsocietypublishing.org |
Historical Perspectives on Research Trajectories
The investigation into the biological effects of aromatic amines dates back to the late 19th century when an increased incidence of bladder cancer was observed in workers in the dye industry. nih.govacs.org This discovery spurred research into the carcinogenic potential of this class of compounds. In the mid-20th century, researchers began to systematically study various aromatic amines to understand their structure-activity relationships.
This compound and its parent compound, 4-aminostilbene (B1224771), emerged as potent carcinogens in laboratory animals, particularly rats. royalsocietypublishing.org Early studies by Haddow and colleagues in the late 1940s identified the growth-inhibitory and carcinogenic properties of 4-aminostilbene and its derivatives. royalsocietypublishing.org These initial findings paved the way for more detailed mechanistic studies.
A pivotal moment in the research trajectory of this compound was the work of James and Elizabeth Miller and their colleagues. Their research in the 1960s was instrumental in establishing the concept of metabolic activation. They identified N-hydroxy-4-acetylaminostilbene as a key metabolite that was more carcinogenic than the parent compound, proposing it to be a "proximate carcinogen". epa.govresearchgate.net This was a landmark discovery that shifted the focus of cancer research towards understanding the metabolic pathways that convert chemicals into their ultimate carcinogenic forms. Subsequent research has continued to use this compound as a model compound to explore the intricacies of chemical carcinogenesis. iarc.frnih.gov
Significance in Mechanistic Chemical Biology Studies
The primary significance of this compound in mechanistic chemical biology lies in its utility as a tool to dissect the molecular events leading to cancer. Its study has been central to understanding several key concepts:
Metabolic Activation: Research on this compound was crucial in demonstrating that many chemical carcinogens are not reactive in their native form but are converted to electrophilic metabolites by enzymes in the body. The N-hydroxylation of this compound to N-hydroxy-4-acetylaminostilbene is a classic example of this process. epa.govresearchgate.net Further esterification of the N-hydroxy metabolite, for instance by sulfotransferases, can lead to the formation of a highly reactive nitrenium ion. stenutz.eu
DNA Adduct Formation: The ultimate electrophilic metabolites of this compound react with nucleophilic sites in cellular macromolecules, most importantly DNA. stenutz.eu The formation of covalent adducts with DNA is considered a critical initiating event in chemical carcinogenesis. Studies with this compound have led to the identification and characterization of its specific DNA adducts, primarily at the C8 and N2 positions of guanine (B1146940). nih.gov For example, the reaction of trans-4-N-acetoxy-N-acetylaminostilbene with guanosine (B1672433) has been shown to produce several isomeric adducts. nih.gov
Structure-Activity Relationships: By comparing the carcinogenicity of this compound with its various metabolites and structural analogs, researchers have been able to delineate the chemical features necessary for carcinogenic activity. researchgate.netepa.gov For instance, the trans configuration of the ethylenic bridge is critical for its high carcinogenicity. researchgate.net Furthermore, studies comparing trans-4-acetylaminostilbene with other aromatic amines like 2-acetylaminofluorene (B57845) have provided insights into tissue-specific carcinogenesis. iarc.fr While both are potent carcinogens, they tend to induce tumors in different organs, a phenomenon linked to differences in their metabolism and the subsequent biological effects of their DNA adducts. chemicalbook.com
Initiation and Promotion: this compound has been used in classic initiation-promotion experiments to study the different stages of carcinogenesis. It is considered a strong tumor initiator, capable of causing the initial DNA damage, but a weak promoter. nih.gov
Key Metabolites of this compound and Their Role in Carcinogenesis
| Metabolite | Role in Carcinogenesis | Reference |
| N-hydroxy-4-acetylaminostilbene | Proximate carcinogen; more potent than the parent compound. | epa.govresearchgate.net |
| trans-4-N-Acetoxy-N-acetylaminostilbene | A reactive ester that readily forms DNA adducts in vitro. | nih.gov |
| Stilbene nitrenium ion | The ultimate electrophilic species believed to be responsible for reacting with DNA. | stenutz.eu |
| trans-α,β-epoxide of this compound | A detoxification product; non-mutagenic. | rsc.org |
Structure
3D Structure
Properties
CAS No. |
841-18-9 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
N-[4-[(E)-2-phenylethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15NO/c1-13(18)17-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b8-7+ |
InChI Key |
XWVCGVPSPHTRHE-BQYQJAHWSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Other CAS No. |
18559-97-2 |
Synonyms |
4-acetylaminostilbene 4-acetylaminostilbene, (trans)-isomer cis-4-acetylaminostilbene trans-4-acetylaminostilbene |
Origin of Product |
United States |
Synthetic Methodologies for 4 Acetylaminostilbene and Its Derivatives
Established Synthetic Pathways for the Parent Compound
The creation of 4-acetylaminostilbene typically relies on multi-step synthetic routes. One of the classic methods is the Wittig reaction. tamu.edumasterorganicchemistry.comualberta.caorganic-chemistry.orgnumberanalytics.com This process involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. numberanalytics.com In a typical sequence, the synthesis starts with an appropriate aldehyde and a benzyltriphenylphosphonium (B107652) salt. tamu.edu The ylide, a species with adjacent positive and negative charges, is prepared by treating a phosphonium (B103445) salt with a strong base like n-butyllithium. masterorganicchemistry.comualberta.ca The nucleophilic carbon of the ylide then attacks the carbonyl carbon, ultimately forming the stilbene (B7821643) double bond and triphenylphosphine (B44618) oxide as a byproduct. ualberta.ca
Another powerful and widely used method for synthesizing stilbene structures is the palladium-catalyzed Heck reaction. mdpi.comrug.nlorganic-chemistry.org This cross-coupling reaction joins aryl or vinyl halides with alkenes. organic-chemistry.org For instance, this compound can be synthesized by coupling 4-bromoacetanilide with styrene (B11656) in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. rug.nl The Heck reaction is valued for its efficiency and tolerance of various functional groups. mdpi.com
Synthesis of N-Hydroxy Metabolites and Other Activated Forms
The synthesis of key metabolites, such as N-hydroxy-4-acetylaminostilbene, is crucial for toxicological and metabolic studies. This N-hydroxy metabolite is considered a proximate carcinogen. The synthesis often involves the careful reduction of a nitro-containing precursor. For example, the selective reduction of a nitrostilbene derivative can yield the desired N-hydroxyamino compound.
Further activation to produce N-acetoxy-4-acetylaminostilbene, a model for the ultimate carcinogenic electrophile, is typically achieved by treating the N-hydroxy metabolite with an acetylating agent. sci-hub.se This reaction converts the N-hydroxy group into a better leaving group, creating a highly reactive species. The synthesis and reaction of such esters, including sulfuric acid esters, have been described in the literature as a means to study their biological activities. aacrjournals.org The generation of these activated forms, including nitrenium ions, is essential for understanding the mechanisms of DNA adduction. researchgate.net
Strategies for the Preparation of Deuterated and Radiolabeled Analogues
Isotopically labeled analogues of this compound are indispensable tools for mechanistic and pharmacokinetic studies, allowing researchers to trace the fate of the molecule in biological systems. nih.govnih.gov
Deuteration involves replacing one or more hydrogen atoms with deuterium. This can be accomplished by using deuterated reagents at a specific stage of the synthesis. researchgate.netrsc.org For instance, to introduce a deuterated acetyl group, deuterated acetic anhydride (B1165640) can be used in the final acetylation step of 4-aminostilbene (B1224771). The use of deuterated building blocks is a common strategy in drug discovery to enhance metabolic stability. researchgate.netrsc.org
Radiolabeling incorporates radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecule's structure. xenotech.commoravek.com This process requires highly specialized techniques and facilities. xenotech.commoravek.com A common approach is to introduce the radiolabel late in the synthetic sequence using a radiolabeled precursor, such as [¹⁴C]acetic anhydride, to maximize the incorporation of radioactivity into the final product. nih.gov These radiolabeled compounds are critical for quantitative absorption, distribution, metabolism, and excretion (ADME) studies. nih.govxenotech.com
Synthetic Approaches for Novel this compound Derivatives
Derivatives with Modifications to the Stilbene Backbone
Synthesizing derivatives with altered stilbene backbones allows for a systematic investigation of how structural changes affect biological activity. This can involve introducing various substituents onto the phenyl rings. The Wittig and Heck reactions are again versatile tools for this purpose, allowing for the use of a wide range of substituted benzaldehydes, benzylphosphonium salts, and aryl halides. mdpi.comgoogle.com For example, a general synthetic scheme for stilbene analogs involves the reaction of a substituted benzylphosphonate with a substituted benzaldehyde. mdpi.comgoogle.com
| Reaction Type | Starting Material 1 | Starting Material 2 | Key Reagent/Catalyst | Product Type |
| Wittig Reaction | Substituted Benzaldehyde | Substituted Benzylphosphonium salt | Strong Base (e.g., n-BuLi) | Substituted Stilbene |
| Heck Reaction | Substituted Aryl Halide | Substituted Styrene | Palladium Catalyst | Substituted Stilbene |
| Horner-Wadsworth-Emmons | Substituted Benzylphosphonate | Substituted Benzaldehyde | Base (e.g., NaH) | Substituted Stilbene |
N-Acetylated Derivatives and Related Structures
To probe the importance of the N-acetyl group, derivatives with different N-acyl substituents can be synthesized. These syntheses are generally straightforward, involving the acylation of 4-aminostilbene with various acylating agents, such as different acid chlorides or anhydrides. This allows for the preparation of N-propionyl, N-butyryl, and other N-acyl analogues, which can be used to study how the nature of the acyl group influences metabolic activation and detoxification pathways.
Synthesis of Epoxide and Dihydrodiol Derivatives
Metabolic oxidation of the central double bond of this compound leads to the formation of an epoxide. nih.gov The chemical synthesis of this epoxide is typically achieved by reacting the parent stilbene with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). mt.com Epoxides are reactive, three-membered ring structures that can be opened by various nucleophiles. mt.commdpi.comresearchgate.net
The corresponding dihydrodiol is a subsequent metabolite, formed by the enzymatic action of epoxide hydrolase. hyphadiscovery.com Chemically, the synthesis of the trans-dihydrodiol can be performed via the acid-catalyzed hydrolysis of the epoxide. researchgate.net The synthesis of both cis- and trans-4-acetylaminostilbene epoxides and their corresponding dihydrodiols has been described, providing critical reference compounds for metabolic studies. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 Acetylaminostilbene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Acetylaminostilbene, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous evidence for its structure.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, vinylic, and acetyl protons are observed.
The protons on the two phenyl rings and the two vinylic protons on the carbon-carbon double bond typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. chemistrysteps.com This downfield shift is attributed to the deshielding effect of the aromatic ring currents and the double bond. chemistrysteps.com The protons of the acetyl group's methyl moiety (CH₃) resonate further upfield, usually as a sharp singlet, due to their aliphatic nature. The amide proton (NH) signal can vary in its chemical shift and may appear as a broad singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| Vinylic Protons | 7.0 - 7.5 | Doublet |
| Amide Proton (NH) | Variable | Singlet (broad) |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edu The spectrum of this compound will show distinct signals for each unique carbon atom.
The aromatic and vinylic carbons are found in the downfield region, typically between 120 and 140 ppm. oregonstate.edu The quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edursc.org The carbonyl carbon (C=O) of the acetyl group is significantly deshielded and appears far downfield, often above 160 ppm. oregonstate.edu The methyl carbon of the acetyl group is found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | > 160 |
| Aromatic & Vinylic Carbons | 120 - 140 |
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. nih.govucl.ac.uk
A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the phenyl rings and across the vinylic bond. ucl.ac.ukuzh.ch For instance, it would show a cross-peak between the two vinylic protons, confirming their adjacent positions.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. pg.edu.pl For this compound, MS provides the molecular weight and offers insights into its structure through fragmentation patterns. nih.govlibretexts.org
The molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at an m/z value equal to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Electron ionization (EI) often leads to fragmentation of the molecule. Common fragmentation pathways for this compound could involve cleavage of the amide bond, loss of the acetyl group, and fragmentation of the stilbene (B7821643) backbone. libretexts.orgmdpi.com The analysis of these fragment ions helps to piece together the structure of the original molecule. mdpi.comcore.ac.uk
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 237.11 |
| [M - CH₂CO]⁺ | Loss of ketene | 195.09 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. vscht.cz
Key expected absorptions include:
N-H Stretch: A moderate to strong absorption band typically appears in the region of 3300-3500 cm⁻¹, characteristic of the amine N-H bond.
C=O Stretch: A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹ due to the carbonyl group of the amide (Amide I band). libretexts.orgspectroscopyonline.com
C=C Stretch: Absorptions for the aromatic and vinylic C=C bonds will appear in the 1450-1600 cm⁻¹ region. vscht.cz
C-H Bends (Aromatic): Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings typically occur in the 690-900 cm⁻¹ range, providing information about the substitution pattern.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3300 - 3500 | Moderate-Strong |
| Carbonyl | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Aromatic/Vinylic | C=C Stretch | 1450 - 1600 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. bspublications.net Molecules with conjugated systems, like this compound, exhibit strong UV-Vis absorption.
The extended π-system of the stilbene core, which includes the two phenyl rings and the central double bond, is a strong chromophore. The absorption spectrum is expected to show one or more intense absorption bands (λmax) in the ultraviolet region, typically above 300 nm. msu.eduresearchgate.net These absorptions correspond to π → π* electronic transitions within the conjugated system. researchgate.net The position and intensity of the λmax can be influenced by the solvent and the presence of the acetylamino group, which acts as an auxochrome, a group that modifies the absorption of a chromophore. bspublications.net
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) |
|---|
Application of X-ray Crystallography for Solid-State Structure Determination
Following an extensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) researchgate.netcam.ac.ukyoutube.com, it has been determined that the complete, experimentally-derived crystal structure of this compound has not been deposited or published in the public domain. The standard file for reporting crystal structures, the Crystallographic Information File (CIF), which contains atomic coordinates, cell parameters, and space group information, is not available for this specific compound openbabel.orgdcc.ac.uknumberanalytics.com.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com This technique relies on the diffraction of X-rays by the ordered lattice of a crystal to generate a pattern that can be mathematically transformed into an electron density map, revealing the positions of individual atoms. rigaku.com The successful application of this method would provide invaluable insights into the solid-state conformation of this compound, including:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.
Conformation: The spatial arrangement of the acetylamino group and the two phenyl rings relative to the central ethylene (B1197577) bridge.
Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonds (e.g., between the amide N-H and carbonyl C=O groups of adjacent molecules) and π-π stacking interactions between the aromatic rings, which govern the crystal packing. science.govscience.gov
While the crystal structures of many related stilbene derivatives and other organic molecules have been determined and are available in databases like the CCDC cam.ac.ukresearchgate.netresearchgate.netfiz-karlsruhe.de, the specific data for this compound remains elusive. The deposition of crystallographic data is a standard practice in the scientific community, ensuring that experimental findings are verifiable and can be used for further research. fiz-karlsruhe.decam.ac.uk
The absence of this data precludes a detailed discussion and the generation of data tables for the solid-state structure of this compound based on experimental X-ray diffraction analysis. Any detailed structural discussion would, therefore, have to rely on theoretical modeling and computational chemistry, which falls outside the scope of this section focused on experimental X-ray crystallography.
Computational Chemistry Approaches to 4 Acetylaminostilbene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic distribution, molecular orbital energies, and other key characteristics that dictate a molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govyoutube.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost, making it suitable for relatively large molecules like 4-acetylaminostilbene. youtube.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and bioactivity, as less energy is required for electronic excitation. nih.govnih.gov Computational studies on stilbene (B7821643) derivatives have used DFT to calculate these energy levels. For instance, a study on one such derivative revealed a HOMO-LUMO energy gap of 3.948 eV, indicating high molecular stability. researchgate.net Analysis of the spatial distribution of these orbitals in this compound can reveal potential sites for electrophilic and nucleophilic attack and describe the intramolecular charge transfer (ICT) characteristics of the molecule.
Table 1: Frontier Orbital Energies and Related Parameters
| Parameter | Description | Typical Value (eV) (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
Note: The values presented are illustrative and based on related stilbene derivatives. Specific values for this compound would require dedicated DFT calculations.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insight into the static properties of a single molecule, molecular modeling and dynamics simulations allow for the study of its dynamic behavior and interactions with its environment over time. youtube.comyoutube.com
Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules. youtube.com For this compound, MD simulations can be used to study its conformational flexibility, solvation effects, and interactions with biological macromolecules like proteins or DNA. nih.gov These simulations can track the trajectory of each atom over time, providing a detailed view of how the molecule behaves in a biological context, such as within the active site of an enzyme. nih.gov By analyzing these trajectories, researchers can identify stable binding poses, key intermolecular interactions (like hydrogen bonds or π-π stacking), and conformational changes that may occur upon binding. nih.govnih.gov
In Silico Predictions of Molecular Interactions and Potential Reactivity Sites
In silico methods leverage computational power to predict how a molecule will interact with biological targets and to identify which parts of the molecule are most likely to be chemically reactive.
For this compound, molecular docking, a common in silico technique, can be used to predict its binding affinity and orientation within the active site of a target protein. semanticscholar.org These predictions are guided by scoring functions that estimate the strength of the interaction. The results can help identify key amino acid residues involved in binding and suggest how the molecule might exert a biological effect. semanticscholar.org
Furthermore, computational models can predict sites of metabolism and potential reactivity. The study of a related compound, trans-4-N-acetoxy-N-acetylaminostilbene, showed its reaction with guanosine (B1672433), indicating that the stilbene backbone can be metabolically activated to a reactive form that binds to nucleic acids. nih.gov Computational predictions of reactivity can be based on the analysis of the molecule's electronic structure, such as the distribution of the HOMO and LUMO orbitals and the calculated atomic charges, to pinpoint atoms or functional groups prone to metabolic transformation or covalent bond formation. nih.govnih.gov
Structure-Activity Relationship (SAR) Modeling via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this process. nih.gov
QSAR models seek to establish a mathematical relationship between the chemical properties of a series of compounds and their measured biological activities. nih.govchula.ac.th For derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties. By correlating these descriptors with biological activity, a predictive model can be built. nih.gov Such models can guide the design of new stilbene derivatives with improved potency or selectivity by identifying the key structural features that are most important for their activity. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-4-N-acetoxy-N-acetylaminostilbene |
Chemical Reactivity and Metabolic Activation Pathways of 4 Acetylaminostilbene
N-Oxidation and N-Hydroxylation Processes
The metabolic activation of many aromatic amines and amides, including 4-acetylaminostilbene, is initiated by oxidation of the nitrogen atom. iarc.fr This key reaction, known as N-hydroxylation, is considered a critical step leading to the formation of biologically reactive intermediates. iarc.frontosight.ai
N-hydroxylation converts the acetylamino group into an N-hydroxy-acetylamino group, yielding N-hydroxy-4-acetylaminostilbene. ontosight.aicapes.gov.br This metabolite is considered a proximate carcinogen, meaning it is a more direct precursor to the ultimate reactive species that interact with cellular macromolecules. ontosight.ai The formation of N-hydroxyarylamines is a common pathway for the bioactivation of carcinogenic arylamines. ontosight.ai Further oxidation of the N-hydroxylamine can lead to the formation of nitroso derivatives. dntb.gov.uauomus.edu.iq
Epoxidation of the Stilbene (B7821643) Ethylene (B1197577) Bridge
A significant metabolic pathway for this compound involves the oxidation of the α,β-double bond of the stilbene's ethylene bridge to form an epoxide. nih.govnih.gov This reaction leads to the formation of this compound-α,β-epoxide. The synthesis and metabolic formation of this epoxide have been described in several studies. nih.gov
The formation of a vicinal diol, 1-(4-acetylamino)-phenyl-2-phenyl-1,2-ethanediol, is a major metabolite found in rats, which is consistent with the enzymatic opening of an epoxide intermediate. nih.gov Further evidence for the epoxide intermediate comes from the isolation of a mercapturic acid from urine, which was found to be identical to the reaction product of this compound epoxide and N-acetylcysteine. nih.govresearchgate.net
Interestingly, the epoxidation of the ethylene bridge in trans-4-acetylaminostilbene is considered a protective mechanism rather than an activation pathway leading to mutagenicity. nih.gov The resulting trans-α,β-epoxide was found to be non-mutagenic and was not activated to mutagens by liver preparations, in contrast to the parent compound. nih.gov Metabolites formed from the epoxide, such as the corresponding β-ketone and the threo-α,β-dihydrodiol, were also non-mutagenic. nih.gov This suggests that epoxidation can prevent the bioactivation of the compound to mutagenic species. nih.gov
Enzymatic Transformations and Associated Pathways
The metabolic transformations of this compound are catalyzed by several key enzyme systems, primarily Cytochrome P450 monooxygenases (CYP450s) and transferases. iarc.frontosight.ai
Transferases (e.g., Acetyltransferases, Sulfotransferases): Following N-hydroxylation, the resulting N-hydroxy metabolite can undergo further activation through conjugation reactions catalyzed by transferases. ontosight.aiannualreviews.org
N,O-Acetyltransferases (NATs): These enzymes can catalyze the transfer of an acetyl group to the N-hydroxy moiety, forming a highly reactive N-acetoxy ester (N-acetoxy-4-acetylaminostilbene). ontosight.ai This metabolite is considered an ultimate carcinogen, as the acetoxy group is a good leaving group, facilitating the formation of a reactive nitrenium ion. nih.govnih.gov
Sulfotransferases (SULTs): Similarly, sulfotransferases can catalyze the formation of an unstable sulfate (B86663) conjugate, which also leads to the generation of a nitrenium ion. annualreviews.org
The interplay between these enzymatic pathways is complex. For example, N-acetylation is typically a detoxification step for arylamines, but O-acetylation of N-hydroxy metabolites is a critical activation step. iarc.fr
| Enzyme Family | Role in this compound Metabolism | Key Metabolites/Products | Reference |
| Cytochrome P450 (CYP450) | N-hydroxylation of the amino group; Epoxidation of the ethylene bridge. | N-hydroxy-4-acetylaminostilbene; this compound-α,β-epoxide | ontosight.ainih.govnih.gov |
| N-Acetyltransferases (NATs) | Deacetylation of parent compound; O-acetylation of N-hydroxy metabolite. | 4-aminostilbene (B1224771); N-acetoxy-4-acetylaminostilbene | iarc.frontosight.ai |
| Sulfotransferases (SULTs) | O-sulfonation of N-hydroxy metabolite. | N-sulfonyloxy-4-acetylaminostilbene | annualreviews.org |
| Epoxide Hydrolase | Hydrolysis of the epoxide ring. | 1-(4-acetylamino)-phenyl-2-phenyl-1,2-ethanediol | nih.govnih.gov |
| Glutathione (B108866) S-Transferases (GSTs) | Conjugation of the epoxide with glutathione. | Mercapturic acid derivatives | nih.gov |
Non-Enzymatic Reactions of Activated Metabolites
Once metabolically activated to electrophilic species, such as the N-acetoxy ester or a nitrenium ion, this compound derivatives can react non-enzymatically with cellular nucleophiles. nih.govnih.gov These reactions are central to their biological effects.
The model ultimate carcinogen, trans-4-N-acetoxy-N-acetylaminostilbene, has been shown to react readily with the nucleosides guanosine (B1672433) and deoxyguanosine. nih.govnih.gov The primary site of attack is the N2 position of the guanine (B1146940) base. nih.gov This initial reaction forms a quinone-imide intermediate that can then react further with other nucleophilic sites on the guanine base (N1 or N3) to form stable, cyclic adducts. nih.gov Alternatively, the intermediate can react with water to form an open-ring adduct. nih.gov
These reactions result in the formation of covalent DNA adducts, which are considered critical lesions in the initiation of chemical carcinogenesis. iarc.frnih.gov The major adducts identified from the reaction of N-acetoxy-AAS with guanosine are cyclic structures involving the guanine base and the bibenzyl backbone of the stilbene derivative. nih.govnih.gov
Activated metabolites can also react with other cellular nucleophiles, such as the amino acid methionine. The reaction of N-acetoxy-4-acetylaminostilbene with methionine at neutral pH yields methylmercapto-4-acetylaminostilbenes. aacrjournals.org These same methionine adducts were identified in the degradation products of liver proteins from rats treated with N-hydroxy-4-acetylaminostilbene, providing strong evidence that these reactive electrophiles are formed in vivo and bind to proteins. aacrjournals.org
| Activated Metabolite | Cellular Nucleophile | Resulting Product/Adduct | Reference |
| N-acetoxy-4-acetylaminostilbene | Guanosine/Deoxyguanosine | Cyclic guanine adducts (at N2, N1, N3 positions) | nih.govnih.gov |
| N-acetoxy-4-acetylaminostilbene | Methionine | Methylmercapto-4-acetylaminostilbenes | aacrjournals.org |
| This compound-α,β-epoxide | N-acetylcysteine | Mercapturic acid | nih.gov |
Molecular Interactions and Adduct Formation of 4 Acetylaminostilbene Metabolites
Covalent Binding to Nucleic Acids (DNA and RNA)
Metabolites of trans-4-acetylaminostilbene demonstrate the ability to covalently bind to both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). nih.gov Studies in rats have shown that after administration of radiolabeled trans-AAS, covalent binding occurs in the liver with both rRNA and DNA. nih.gov The extent of this binding is noted to be higher for carcinogenic aminostilbene (B8328778) derivatives compared to non-carcinogenic ones. nih.gov The ultimate reactive species proposed to react with nucleic acids in vivo is a metabolically formed hydroxamic acid ester. nih.gov The binding to nucleic acids is considered a key event in the initiation of carcinogenesis. wikipedia.org
The primary targets for the reactive metabolites of AAS within the DNA molecule are the nucleophilic centers on the DNA bases. wikipedia.org Research has focused on the characterization of these DNA adducts, particularly those formed with guanosine (B1672433) residues.
The reaction of trans-4-N-acetoxy-N-acetylaminostilbene, a reactive ester of the N-hydroxy metabolite, with guanosine in vitro at a pH of 7.5 yields several products. nih.gov The major adduct isolated from this reaction consists of four isomers. nih.gov These have been identified using mass spectrometry and ¹H-NMR spectroscopy as guanosine-N²,β-N³,α-N-acetylaminobibenzyl and its regioisomer, guanosine-N²,α-N³,β-N-acetylaminobibenzyl. nih.gov These adducts, which are also observed in vivo in rat liver RNA and DNA, are formed through the reaction of the stilbene (B7821643) nitrenium ion with the exocyclic amino group of guanine (B1146940). nih.gov
The different adducts identified are a result of covalent linkages at various positions on the guanine base. For aromatic amines in general, the N² and C8 positions of guanine are common sites of adduction. carnegiescience.edu
Table 1: Identified Guanosine Adducts of 4-Acetylaminostilbene Metabolites This table summarizes the major adducts identified from the in vitro reaction of a this compound metabolite with guanosine.
| Adduct Name | Method of Identification | Key Structural Feature |
| (S,S)-guanosine-N²,β-N³,α-N-acetylaminobibenzyl | Mass Spectrometry, ¹H-NMR Spectroscopy | Covalent bond between the N² of guanosine and the stilbene moiety. |
| (R,R)-guanosine-N²,β-N³,α-N-acetylaminobibenzyl | Mass Spectrometry, ¹H-NMR Spectroscopy | Covalent bond between the N² of guanosine and the stilbene moiety. |
| guanosine-N²,α-N³,β-N-acetylaminobibenzyl | Mass Spectrometry, ¹H-NMR Spectroscopy | Regioisomer with a different point of attachment on the stilbene moiety. |
The formation of adducts from this compound metabolites is a stereospecific process. The reaction between the reactive metabolite of trans-AAS and guanosine results in four isomeric adducts. nih.gov These include two pairs of enantiomers: (S,S)- and (R,R)-guanosine-N²,β-N³,α-N-acetylaminobibenzyl, along with their corresponding regioisomers. nih.gov The formation of these specific stereoisomers highlights the defined three-dimensional arrangement required for the covalent interaction between the metabolite and the DNA base. The initial ratio of formation for the four isomers is approximately 9:9:1:1. nih.gov
The stability of the nucleic acid adducts and the distribution of regioisomers can be significantly influenced by pH. Under acidic conditions, such as at pH 2, the glycosidic bond linking the deoxyribose sugar to the adducted guanine base is labile. nih.govnih.gov This leads to the removal of the sugar moiety, a process known as depurination. nih.gov For the guanosine adducts of trans-AAS, acidic conditions result in the formation of two regioisomeric base adducts in a 9:1 ratio. nih.gov This demonstrates that pH not only affects the stability of the adduct but can also alter the relative proportions of the resulting base adducts after depurination.
Covalent Binding to Proteins and Other Macromolecules
In addition to nucleic acids, metabolites of trans-4-acetylaminostilbene also bind covalently to proteins. nih.govepa.gov Studies measuring the distribution of radiolabeled trans-AAS in various tissues of rats found that total binding to proteins was consistently higher than to nucleic acids, often by a factor of 4 to 9. nih.gov This extensive protein binding occurs in multiple organs, including the liver, kidney, lung, and stomach. nih.gov While the specific protein targets are not fully detailed in all studies, albumin and hemoglobin are common targets for reactive metabolites of other aromatic amines and may be relevant for AAS as well. carnegiescience.edu The binding to proteins represents a significant disposition pathway for the reactive metabolites. nih.gov
Formation of Mercapturic Acid Conjugates
The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic compounds. nih.gov This process involves the initial conjugation of the electrophile with glutathione (B108866), a reaction often catalyzed by glutathione S-transferases. wikipedia.orgresearchgate.net The resulting glutathione S-conjugate is then sequentially metabolized by enzymes including γ-glutamyltranspeptidase and dipeptidases. wikipedia.orgresearchgate.net The final step is the N-acetylation of the cysteine S-conjugate to form a mercapturic acid (N-acetyl-l-cysteine S-conjugate), which is then typically eliminated in the urine. nih.govwikipedia.org While direct evidence for specific mercapturic acid conjugates of this compound is not prominently detailed in the provided search results, this pathway is a well-established metabolic route for electrophilic metabolites of xenobiotics and is a plausible detoxification pathway for reactive intermediates of AAS. nih.govnih.gov
Investigation of Adduct Accumulation and Elimination Kinetics
The accumulation and persistence of DNA adducts are critical factors in determining the long-term biological consequences of exposure to genotoxic agents. Studies on trans-AAS and related compounds reveal significant persistence of DNA-bound metabolites. nih.gov In non-target tissues like the liver and kidney, DNA adducts from aminostilbene derivatives were found to be remarkably persistent, with estimated half-lives of 34 and 60 days, respectively. nih.gov
Furthermore, some of the major adducts formed in the liver showed no significant elimination over a period of four weeks. nih.gov In one study where trans-4-acetylaminostilbene was administered to rats at regular intervals, the level of DNA adducts in four different organs had not reached a steady-state plateau even after six weeks. nih.gov This continuous accumulation suggests that the rate of adduct formation exceeds the rate of their removal by DNA repair mechanisms in these tissues. nih.gov This lack of a plateau might be influenced by the time between exposures and the efficiency of the liver in removing such adducts. nih.gov The persistence and accumulation of these DNA lesions are considered important contributors to the carcinogenic potential of the compound. researchgate.net
Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations
Influence of Substituent Position and Nature on Activity
The position and chemical nature of substituents on the stilbene (B7821643) scaffold are paramount in determining the biological activity of aminostilbene (B8328778) derivatives. Research has shown that the placement of the amino or acetylamino group is a critical factor. For instance, in the case of dimethylaminostilbene, the para-isomer (4-dimethylaminostilbene) exhibits significant activity, whereas the ortho-isomer is substantially less active, and the meta-isomer is completely inactive. royalsocietypublishing.org
General SAR principles for related classes of compounds, such as benzimidazoles, reinforce the concept that the location and electronic properties (whether electron-donating or electron-withdrawing) of substituents are key determinants of biological effects. mdpi.com
Stereochemical Requirements for Activity (cis/trans isomerism)
Stereochemistry, specifically the geometric isomerism around the ethylenic double bond, is a definitive factor for the activity of 4-acetylaminostilbene. The molecule can exist as two distinct isomers: trans-4-acetylaminostilbene and cis-4-acetylaminostilbene. numberanalytics.comramauniversity.ac.in The trans-isomer possesses a more planar, linear structure, while the cis-isomer is bent. ramauniversity.ac.in
Overwhelming evidence indicates that biological activity is almost exclusively associated with the trans configuration. royalsocietypublishing.org Studies have demonstrated that carcinogenic trans-4-acetylaminostilbene binds to DNA with significantly higher affinity—more than tenfold—than the biologically less active cis-isomer. nih.govbohrium.com This pronounced difference in activity underscores the necessity of the trans geometry for effective interaction with cellular macromolecules like DNA, which is a critical step in its mechanism of action. The rigid, planar shape of the trans-isomer is thought to facilitate the necessary molecular interactions, such as intercalation or binding within specific biological sites, which are sterically hindered for the non-planar cis-isomer. royalsocietypublishing.org
Table 1: Comparison of Biological Activity of cis and trans Isomers of this compound
| Isomer | Relative DNA Binding Capacity | Reported Biological Activity | Reference |
|---|---|---|---|
| trans-4-Acetylaminostilbene | High | Carcinogenic, strong initiator | nih.gov, nih.gov, royalsocietypublishing.org |
| cis-4-Acetylaminostilbene | Low (>10x less than trans) | Biologically less active/inactive | nih.gov |
Role of the Ethylene (B1197577) Bridge and Conjugation in Activity
The ethylene bridge connecting the two phenyl rings is an indispensable feature for the biological activity of 4-aminostilbene (B1224771) derivatives. royalsocietypublishing.org Its structural integrity and electronic properties are crucial. SAR studies have revealed that modifications to this bridge lead to a dramatic loss of activity. Specifically, activity is abolished under the following conditions:
Substitution: Introducing substituents on either of the carbon atoms of the ethylene bridge. royalsocietypublishing.org
Saturation: Reducing the double bond to a single bond, as seen in the inactive analogue 4-dimethylaminobibenzyl. royalsocietypublishing.orgnih.gov This saturation disrupts the planarity and the conjugated π-electron system.
Extension: Lengthening the bridge to contain three or four carbon atoms. royalsocietypublishing.org
Replacement: Replacing either of the methine (=CH) groups with a nitrogen atom (azastilbenes) or replacing the entire bridge with an oxygen or sulfur atom. royalsocietypublishing.org
These findings support the hypothesis that an unbroken system of π-electron conjugation extending from the amino group, across the ethylene bridge, and through both phenyl rings is essential. This conjugation allows the molecule to assume a co-planar arrangement, particularly in the trans form, which is believed to be necessary for its biological function. royalsocietypublishing.org
Correlation between Metabolic Activation and Biological Response
The biological effects of this compound are not exerted by the parent compound itself but by its reactive metabolites. Therefore, a direct correlation exists between the extent of metabolic activation and the intensity of the biological response. nih.gov This process is a hallmark of indirect-acting carcinogens, a class to which aromatic amines like 4-AAS belong. uni-hamburg.de
The key metabolic activation pathway involves several steps:
N-oxidation: The initial and rate-limiting step is the oxidation of the nitrogen atom by cytochrome P450 enzymes to form N-hydroxy-4-acetylaminostilbene. uni-hamburg.deiarc.fr This metabolite is more carcinogenic than the parent compound. nih.gov
Esterification: The N-hydroxy metabolite is further activated by esterification (e.g., O-acetylation or O-sulfation) to form a highly reactive electrophilic species, likely a nitrenium ion. uni-hamburg.de
Covalent Binding: This ultimate carcinogen then readily reacts with nucleophilic sites on cellular macromolecules, most importantly forming covalent adducts with DNA. nih.govuni-hamburg.de
The strong correlation is evident in studies comparing different stilbene derivatives. Carcinogenic compounds like trans-4-acetylaminostilbene and trans-4-dimethylaminostilbene are metabolized to intermediates that bind strongly to DNA, whereas their less active or inactive counterparts, such as cis-4-acetylaminostilbene and 4-dimethylaminobibenzyl, show significantly lower levels of DNA binding. nih.gov This demonstrates that metabolic activation to an electrophilic reactant is a prerequisite for the covalent binding to DNA that initiates the carcinogenic process. nih.gov
Table 2: Metabolic Activation and DNA Binding of Stilbene Derivatives
| Compound | Metabolic Activation | Relative DNA Binding | Associated Biological Response | Reference |
|---|---|---|---|---|
| trans-4-Acetylaminostilbene | High | High | Carcinogenic | nih.gov |
| cis-4-Acetylaminostilbene | Low | Low | Biologically less active | nih.gov |
| trans-4-Dimethylaminostilbene | High | High | Carcinogenic | nih.gov |
| 4-Dimethylaminobibenzyl | Low (bridge is saturated) | Low | Inactive | nih.gov |
Modulation of Aryl Hydrocarbon Receptor (AhR) Pathway by this compound and its Metabolites
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many xenobiotics, including some aromatic hydrocarbons. researchgate.netfrontiersin.org Upon activation, AhR translocates to the nucleus and regulates the expression of genes involved in metabolism, such as those for cytochrome P450 enzymes (e.g., CYP1A1). mdpi.com
Interestingly, studies have shown that trans-4-acetylaminostilbene, unlike some other carcinogenic aromatic amines such as 2-acetylaminofluorene (B57845) (2-AAF), does not bind to the rat hepatic cytosolic AhR. researchgate.net This suggests that the parent 4-AAS molecule does not directly activate this canonical pathway. However, the AhR pathway is complex, and its modulation can be influenced by a compound's metabolites. For other aromatic amines, it has been observed that the N-acetylation status can determine whether the parent compound or its metabolite activates the AhR. researchgate.net While direct evidence for 4-AAS metabolites is scarce, the lack of parent compound binding distinguishes its mechanism from AhR-binding carcinogens. This implies that the toxic and carcinogenic effects of 4-AAS are likely initiated through pathways independent of direct AhR activation by the parent molecule.
Impact on Cellular Checkpoint Pathways and DNA Repair Mechanisms
The formation of bulky DNA adducts by reactive metabolites of this compound represents a significant form of DNA damage. uni-hamburg.denih.gov Such lesions are a major threat to genomic integrity and, if not properly managed, can lead to mutations during DNA replication. nih.gov In response to this type of damage, cells activate a complex network of surveillance systems known as cell cycle checkpoints and DNA repair pathways. nih.govlibretexts.org
When DNA adducts from 4-AAS are formed, they can physically obstruct the progression of DNA and RNA polymerases. This triggers checkpoint pathways that arrest the cell cycle, typically at the G1/S or G2/M transitions. nih.govlibretexts.org This pause provides the cell with an opportunity to remove the damage through various DNA repair mechanisms, primarily the nucleotide excision repair (NER) pathway, which is specialized in removing bulky lesions. cusabio.com
However, the DNA adducts formed by trans-4-acetylaminostilbene can be persistent in certain tissues, suggesting that they may be repaired inefficiently. nih.gov If the DNA damage is too extensive or cannot be repaired, these checkpoint pathways can signal the cell to undergo apoptosis (programmed cell death), a protective mechanism to eliminate cells with heavily damaged genomes. nih.gov Thus, the impact of 4-AAS on a cell is a balance between the rate of DNA adduct formation and the efficiency of its DNA repair and checkpoint responses.
Comparative SAR with Other Aromatic Amines and Chemical Carcinogens
Comparing this compound with other well-known aromatic amine carcinogens, such as 2-acetylaminofluorene (AAF), reveals both common mechanisms and critical differences that dictate their biological specificities.
Similarities:
Metabolic Activation: Like most aromatic amines, 4-AAS requires metabolic activation via N-oxidation to an N-hydroxy intermediate, which is then converted to a reactive electrophile that forms DNA adducts. uni-hamburg.deiarc.fr This is the fundamental initiating step for both 4-AAS and AAF.
Differences:
Tissue Specificity: While both compounds can initiate tumors, they exhibit different organ preferences. 4-AAS selectively produces ear duct tumors in rats, whereas AAF is a classic liver carcinogen. nih.gov
Carcinogenic Potential: In rat liver, both 4-AAS and AAF act as potent tumor initiators. However, AAF is considered a "complete carcinogen" for the liver because it possesses both initiating and promoting properties. In contrast, 4-AAS is a strong initiator in the liver but lacks the promoting activity of AAF in that tissue. nih.goviarc.fr
Molecular Structure: The defining structural difference is the ethylene bridge in 4-AAS versus the direct bond between two rings in biphenyl (B1667301) derivatives (like 4-aminobiphenyl) or the fluorene (B118485) ring system in AAF. The flexible, yet conformationally critical, stilbene backbone of 4-AAS contrasts with the more rigid, fused-ring structure of AAF, influencing how they are metabolized and how their adducts interact with DNA. nih.govnih.gov
This comparative analysis highlights that while the general principle of metabolic activation is shared among aromatic amines, subtle differences in chemical structure lead to significant variations in metabolic fate, tissue tropism, and the balance between initiating and promoting activities.
Table 3: Comparative Biological Effects of 4-AAS and Other Aromatic Amines
| Compound | Primary Target Organ(s) (Rat) | Carcinogenic Classification | Key Mechanistic Features | Reference |
|---|---|---|---|---|
| trans-4-Acetylaminostilbene (AAS) | Ear Duct, Mammary Gland | Strong Initiator (Liver); Carcinogen | Requires trans geometry; does not bind AhR | nih.gov, royalsocietypublishing.org, researchgate.net |
| 2-Acetylaminofluorene (AAF) | Liver | Complete Carcinogen (Liver) | Binds and activates AhR; has promoting properties | iarc.fr, nih.gov, researchgate.net |
| 4-Aminobiphenyl (B23562) (ABP) | Bladder, Liver | Carcinogen | N-glucuronide metabolite is key for bladder transport | iarc.fr |
Table of Mentioned Chemical Compounds
Advanced Analytical Methodologies for 4 Acetylaminostilbene and Its Biomolecular Adducts
Chromatographic Separation Techniques (e.g., HPLC, LC-MS)
Chromatographic methods are fundamental to the separation and analysis of 4-AAS and its metabolites from complex biological matrices. chemyx.comedqm.eu High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with various detectors for quantification and identification. chemyx.comlongdom.org For instance, reaction products of 4-AAS derivatives with nucleosides have been successfully separated using reversed-phase (RP-18) HPLC. nih.gov This allows for the isolation of individual adduct isomers for further characterization. nih.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS) provides a powerful tool, combining the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. chemyx.comrsc.org This combination is essential for identifying and quantifying known and unknown DNA adducts. re-place.be LC-MS/MS methods have been developed for the quantification of protein adducts of other carcinogens, a technique that is applicable to 4-AAS. biorxiv.org These methods often involve enzymatic digestion of proteins, followed by LC-MS/MS analysis of the modified peptides. biorxiv.org The use of Ultra-High Performance Liquid Chromatography (UHPLC) can further enhance separation efficiency and sensitivity. re-place.be
Table 1: Chromatographic Methods for Analyzing Carcinogen Adducts
| Technique | Application | Key Features |
|---|---|---|
| RP-HPLC | Separation of 4-AAS-guanosine adduct isomers. nih.gov | Allows for the isolation of individual isomers from in vitro reactions. nih.gov |
| LC-MS/MS | Quantification of protein adducts. biorxiv.org | High sensitivity and specificity for detecting modified peptides in biological samples. biorxiv.org |
| UHPLC-HRMS | Detection of known and unknown DNA adducts. re-place.be | Combines high-resolution separation with accurate mass measurement for adduct identification. re-place.be |
Mass Spectrometry-Based Adduct Detection and Quantification
Mass spectrometry (MS) is a critical tool for the structural elucidation and sensitive quantification of 4-AAS adducts. spectroscopyonline.com It provides molecular weight and fragmentation information, which helps in identifying the structure of the adducts and their sites of modification on biomolecules. mdpi.com
In the analysis of 4-AAS, MS has been used to tentatively identify the structures of adducts formed between a reactive metabolite of 4-AAS and guanosine (B1672433). nih.gov Techniques such as data-dependent acquisition and constant neutral loss scanning can be employed to screen for a wide range of DNA adducts in a sample. spectroscopyonline.commdpi.comfrontiersin.org For protein adducts, "adductomics" approaches utilize high-resolution mass spectrometry to screen for modifications on proteins like albumin and hemoglobin. mdpi.com These methods often involve the analysis of tryptic peptides of the target protein to identify adducts. mdpi.com
The sensitivity of MS allows for the detection of very low levels of adducts, often in the range of one adduct per 10⁹ nucleotides for DNA adducts. berkeley.edu
Table 2: Mass Spectrometry Approaches for Adduct Analysis
| Method | Analyte Type | Principle |
|---|---|---|
| ¹H-NMR and Mass Spectrometry | Nucleic acid adducts | Used to identify the structure of adducts formed between N-acetoxy-AAS and guanosine. nih.gov |
| LC-MS/MS | Protein adducts | Quantifies hydrolyzed adducts released from proteins, serving as a surrogate measurement for protein damage. biorxiv.org |
| Data-Independent Acquisition (DIA) and Data-Dependent Acquisition (DDA) | DNA adducts | Untargeted screening methods to identify a broad range of DNA modifications in biological samples. spectroscopyonline.commdpi.com |
Spectroscopic Methods for In Vitro Adduct Characterization
Spectroscopic techniques are invaluable for the detailed structural characterization of purified 4-AAS adducts in vitro. sgs-institut-fresenius.de Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, provides detailed information about the chemical environment of protons in a molecule. sgs-institut-fresenius.deresearchgate.net This has been instrumental in the tentative identification of the four isomers of the major adduct formed from the reaction of trans-4-N-Acetoxy-N-acetylaminostilbene with guanosine. nih.gov
UV-Vis spectroscopy is another method used to study the electronic transitions within molecules. up.ac.zaiip.res.in Changes in the UV-Vis spectrum upon the formation of an adduct can indicate the nature of the interaction and the part of the molecule involved. researchgate.net For example, the reaction of a 4-AAS metabolite with guanosine leads to the formation of adducts that can be characterized by their specific spectroscopic properties. nih.gov
Table 3: Spectroscopic Techniques for Adduct Characterization
| Technique | Application | Information Obtained |
|---|---|---|
| ¹H-NMR Spectroscopy | Structural elucidation of 4-AAS-guanosine adducts. nih.gov | Provides detailed information on the chemical structure and stereochemistry of the adducts. nih.gov |
| UV-Vis Spectroscopy | Characterization of adduct formation. up.ac.zaresearchgate.net | Monitors changes in electronic absorption spectra, indicating the formation of new chemical species. |
| Infrared (IR) Spectroscopy | Identification of functional groups. iip.res.in | Can be used to identify changes in functional groups upon adduct formation. |
Immunochemical Assays for Adduct Detection (e.g., Postlabeling Assays)
Immunochemical assays offer a highly sensitive and specific means of detecting and quantifying carcinogen adducts, including those of 4-AAS. acs.orgaacrjournals.org These methods rely on antibodies that specifically recognize and bind to the adducts. researchgate.net
Enzyme-linked immunosorbent assays (ELISA) are a common format for these assays, capable of detecting femtomole levels of adducts in human samples. acs.org Polyclonal or monoclonal antibodies can be raised against specific adducts, such as those formed by aromatic amines with DNA. nih.gov These assays have been successfully used to quantify adducts of other carcinogens like 4-aminobiphenyl (B23562) in tissues. nih.gov The sensitivity of these assays can be very high, with detection limits as low as a few adducts per 10⁸ nucleotides. acs.orgnih.gov
³²P-Postlabeling is another highly sensitive technique for detecting DNA adducts. nih.gov This method involves the enzymatic digestion of DNA, followed by the transfer of a radiolabeled phosphate (B84403) group to the adducted nucleotides. berkeley.edu The labeled adducts are then separated by chromatography and quantified by their radioactivity. berkeley.edu This technique is particularly useful for detecting bulky aromatic adducts and can achieve detection limits of 1 adduct in 10¹⁰ nucleotides. nih.gov It has been widely applied to monitor human exposure to environmental carcinogens. nih.gov
Table 4: Immunochemical and Related Assays for Adduct Detection
| Assay Type | Principle | Sensitivity |
|---|---|---|
| ELISA | Uses specific antibodies to bind to adducts, with detection via an enzymatic reaction. acs.orgwikipedia.org | High, capable of detecting femtomole levels of adducts. acs.org |
| ³²P-Postlabeling | Enzymatic radiolabeling of adducted nucleotides followed by chromatographic separation. berkeley.edunih.gov | Extremely high, can detect as low as 1 adduct in 10¹⁰ nucleotides. nih.gov |
| Immunoaffinity Chromatography | Uses antibodies immobilized on a solid support to purify adducts from complex mixtures before analysis by other methods like MS or ³²P-postlabeling. aacrjournals.org | Used for enrichment and purification of adducts. aacrjournals.org |
Further Biological and Mechanistic Research on 4 Acetylaminostilbene
Modulation of Cellular Processes by 4-Acetylaminostilbene and Derivatives
The interactions of this compound and its related compounds with cellular processes are complex, often involving a balance between metabolic activation and detoxification pathways. Research indicates that while these compounds can initiate cellular damage, the ultimate biological outcome is heavily influenced by secondary factors and the specific cellular environment.
Studies have shown that aminostilbene (B8328778) derivatives can be cytotoxic. sci-hub.se For instance, experiments comparing the effects of various aminostilbene derivatives found them to be the most cytotoxic among the tested compounds. sci-hub.se The cytotoxicity of the N-hydroxy and N-acetoxy ester derivatives of this compound has been demonstrated in cultured human fibroblasts. oup.com While the parent amide, this compound, was not cytotoxic at the tested doses, its N-hydroxy and ester derivatives were highly cytotoxic. oup.com This suggests that metabolic activation is a key step in eliciting the cytotoxic effects of these compounds.
The process of carcinogenesis is multifaceted, and the role of this compound appears to be that of a potent tumor initiator, particularly in the liver. nih.gov However, it is considered an incomplete carcinogen, meaning it lacks tumor-promoting properties. nih.goviarc.fr This distinction is highlighted when comparing its effects to a compound like 2-acetylaminofluorene (B57845) (AAF), which is a complete liver carcinogen possessing both initiating and promoting capabilities. nih.goviarc.fr The difference may lie in the ability of AAF metabolites to induce hepatotoxicity, a property not shared by this compound metabolites. iarc.fr This toxicity can lead to processes like the opening of the mitochondrial transition pore, which in turn affects cell viability and can promote the development of tumors from initiated cells. iarc.frtandfonline.com
Furthermore, the biological activity of stilbene (B7821643) derivatives can be influenced by their functional groups. For example, stilbenes with electron-withdrawing groups have shown higher toxicity, potentially due to the formation of toxic metabolites. researchgate.net In contrast, derivatives with strong electron-donating groups, such as (E)-4,4'-diaminostilbene, have demonstrated protective effects against oxidative stress-induced toxicity. researchgate.net
The administration of tumor-promoting agents alongside this compound can lead to the development of a high number of liver tumors in animal models. scholaris.ca This supports the idea that while this compound can cause the initial DNA lesions, secondary factors are crucial for the progression to tumor formation. sci-hub.senih.gov
Interactions with Specific Enzymes and Receptors (e.g., N,N-Acetyltransferase inhibition)
The metabolism of this compound involves a critical interplay of various enzymes, with N-acetyltransferases (NATs) playing a central role. These enzymes are involved in both the activation and deactivation of aromatic amines. The equilibrium between the amine and its acetylated form is determined by the competing activities of N-acetyltransferases and N-deacetylases. iarc.fr Acetylation of the amine to the acetamide (B32628) is generally considered an inactivating reaction. iarc.fr
Research has focused on the interaction of this compound derivatives with these enzymes. Specifically, trans-N-Hydroxy-4-acetylaminostilbene (N-OH-AAS) has been identified as a potent and effective mechanism-based inactivator, or suicide inhibitor, of hamster hepatic N,N-acetyltransferase (N,N-AT). nih.gov This inactivation is irreversible and appears to occur without the release of reactive electrophiles from the active site. nih.gov
The inhibition of N-acetyltransferase 1 (NAT-1) by various compounds, including aromatic compounds, highlights the potential for modulating the metabolic fate of substances like this compound. scbt.com Inhibitors of NAT-1 can bind to the enzyme's active site, either competitively or non-competitively, thereby blocking the acetylation process. scbt.com
The table below summarizes the interactions of this compound and its derivatives with specific enzymes.
| Compound/Derivative | Enzyme | Interaction Type | Outcome |
| trans-N-Hydroxy-4-acetylaminostilbene (N-OH-AAS) | Hamster Hepatic N,N-Acetyltransferase (N,N-AT) | Mechanism-based inactivator (suicide inhibitor) | Irreversible inhibition of enzyme activity. nih.gov |
| This compound | N-Acetyltransferases (NATs) | Substrate | Acetylation is generally an inactivating step. iarc.fr |
| This compound | N-Deacetylases | Substrate | Deacetylation can lead to the formation of the more reactive amine. iarc.fr |
Beyond acetyltransferases, other enzyme systems are also involved. Cytochrome P450 enzymes, for instance, are crucial for the metabolism of a wide range of xenobiotics. medsafe.govt.nzyoutube.com The induction or inhibition of these enzymes can significantly alter the metabolic pathways and biological effects of compounds like this compound. medsafe.govt.nzyoutube.com For example, the aryl hydrocarbon receptor (AhR), a transcription factor that regulates several P-450 isoenzymes, is not bound by trans-4-acetylaminostilbene. researchgate.net
Effects on Gene Expression and Protein Regulation
The process of gene expression, the conversion of genetic information into functional proteins, is a tightly regulated multi-step process that can be influenced by external compounds. microbenotes.comyoutube.com Regulation can occur at the transcriptional, post-transcriptional, translational, and post-translational levels. microbenotes.comyoutube.com this compound and its metabolites have the potential to affect these regulatory mechanisms, thereby altering cellular function.
At the transcriptional level, regulation is primarily controlled by transcription factors, which are proteins that bind to specific DNA sequences to either promote or suppress gene transcription. wikipedia.orgwikipedia.org The activity of these factors can be modulated by various signals, including the presence of xenobiotics. wikipedia.org While trans-4-acetylaminostilbene itself does not appear to bind to the aryl hydrocarbon receptor (AhR), a key transcription factor in xenobiotic metabolism, other aromatic amines can, leading to the induction of enzymes like cytochrome P450s. researchgate.net
Post-translational modifications of proteins, such as acetylation and phosphorylation, represent another layer of regulation. microbenotes.com For instance, histone acetylation, catalyzed by histone acetyltransferases (HATs), generally leads to a more open chromatin structure, making DNA more accessible for transcription. mdpi.com Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to chromatin condensation and transcriptional repression. mdpi.com Inhibitors of HDACs can therefore increase gene expression by promoting a relaxed chromatin state. mdpi.com The interaction of this compound metabolites with cellular components could potentially influence these epigenetic modifications, thereby affecting gene expression patterns.
Furthermore, cellular stress responses, such as the unfolded protein response (UPR), are critical for cell survival and are often exploited by cancer cells. nih.gov The UPR is regulated by transcriptional effectors like activating transcription factor 4 (ATF4). nih.gov Given that metabolites of this compound can induce cellular stress, it is plausible that they could modulate the UPR and related signaling pathways, impacting protein regulation and cell fate.
The table below outlines the potential levels at which this compound could influence gene and protein regulation.
| Regulatory Level | Potential Mechanism of Action by this compound |
| Transcriptional Regulation | Modulation of transcription factor activity (though direct binding to AhR is not observed). researchgate.netwikipedia.org |
| Post-Transcriptional Regulation | Potential interference with mRNA processing and stability. youtube.com |
| Translational Regulation | Possible effects on the initiation and elongation of protein synthesis. youtube.com |
| Post-Translational Regulation | Alteration of protein function through modifications like acetylation or by inducing cellular stress responses like the UPR. microbenotes.comnih.gov |
Investigations of Tissue-Specific Molecular Mechanisms
The carcinogenic effects of aromatic amines, including this compound, often exhibit a marked tissue specificity. tandfonline.com Understanding the molecular mechanisms that underlie these organ-specific effects is a key area of research. The distribution of DNA damage, the efficiency of DNA repair, and indirect or secondary DNA damage are all factors that can contribute to why some tissues are more susceptible to tumor formation than others. nih.gov
For this compound, studies have shown that it produces procarcinogenic DNA lesions in multiple tissues. sci-hub.se However, the formation of tumors does not always correlate with the extent of these initial DNA adducts. nih.govnih.gov This suggests that tissue-specific secondary factors play a decisive role in determining where tumors will ultimately arise. sci-hub.senih.gov These factors can include tissue-specific proliferation rates and their modulation, as well as hormonal influences that can promote tumor development. nih.gov
The metabolism of this compound can also vary between tissues, leading to different concentrations of reactive metabolites. For example, the balance between activating and inactivating metabolic pathways can differ significantly from one organ to another, influencing the local exposure to genotoxic species. nih.gov In the case of trans-4-acetylaminostilbene, metabolites like trans-4-nitrosostilbene and trans-4-N-hydroxylaminostilbene have been detected in the blood and tissues, indicating their systemic distribution and potential to cause damage in various organs. nih.gov
A comparison with other aromatic amines provides further insight. For instance, 2-acetylaminofluorene (AAF) is a complete liver carcinogen in rats, while trans-4-acetylaminostilbene is not, despite both forming DNA adducts in the liver. iarc.fr A key difference appears to be the hepatotoxicity induced by AAF metabolites, which can uncouple the mitochondrial respiratory chain and disrupt apoptosis, thereby creating a favorable environment for tumor growth. iarc.frtandfonline.com This non-genotoxic, cytotoxic effect seems to be a critical determinant of tissue-specific carcinogenicity. iarc.fr
The following table summarizes key factors influencing the tissue-specific molecular mechanisms of this compound.
| Factor | Role in Tissue-Specific Effects of this compound |
| DNA Adduct Formation | Initial DNA lesions are formed in multiple tissues, but their levels do not always correlate with tumor risk. nih.govnih.gov |
| Metabolic Activation/Inactivation | The balance of these pathways varies between tissues, affecting the local concentration of reactive metabolites. nih.gov |
| Cell Proliferation and Promotion | Tissue-specific rates of cell division and the presence of promoting agents are crucial for tumor development from initiated cells. sci-hub.senih.gov |
| Cytotoxicity | Unlike some complete carcinogens, this compound metabolites do not appear to induce the level of cytotoxicity (e.g., mitochondrial dysfunction) necessary for tumor promotion in certain tissues like the liver. iarc.frtandfonline.com |
| Hormonal Factors | Hormonal influences can act as promoting factors in specific tissues. nih.gov |
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Routes for Advanced Analogues
The synthesis of 4-Acetylaminostilbene analogues is crucial for probing structure-activity relationships and for developing chemical tools to study its biological effects. While classical methods have been effective, future research will likely focus on more efficient, versatile, and scalable synthetic strategies to create a diverse library of advanced derivatives.
Emerging synthetic methodologies offer the potential to overcome limitations of traditional approaches. Research in this area could focus on:
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability for producing analogues. This is particularly relevant for reactions that may involve unstable intermediates. beilstein-journals.org
Catalytic Cross-Coupling Reactions: Advanced palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be optimized for the stilbene (B7821643) core, allowing for the precise introduction of various functional groups on the aromatic rings. These modifications can systematically alter the electronic and steric properties of the molecule.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide high stereoselectivity and regioselectivity, which is often challenging to achieve through traditional chemical synthesis. This could be particularly useful for creating chiral analogues or metabolites.
Late-Stage Functionalization: Developing methods for C-H activation to directly modify the stilbene scaffold in the final steps of a synthesis would enable rapid diversification of lead compounds without the need for de novo synthesis for each new analogue.
Table 1: Proposed Synthetic Strategies for this compound Analogues
| Synthetic Strategy | Potential Advantage | Target Analogue Type |
|---|---|---|
| Flow Mechanochemistry | High-throughput synthesis, scalability | Amide and hydrazide derivatives beilstein-journals.org |
| Zn/NC-Catalyzed Oxidation | Efficient esterification from ketone precursors | Cinnamate-like stilbene esters |
| Isothiocyanate-Mediated Amidation | Access to novel amide functionalities | N-Trifluoromethyl amide analogues beilstein-journals.org |
| Modern Cross-Coupling | Modular assembly, functional group tolerance | Analogues with diverse aromatic substitutions |
Exploration of Uncharacterized Metabolic Pathways and Products
The metabolism of this compound is known to proceed through key pathways, including N-hydroxylation and epoxidation of the stilbene double bond. nih.govacs.org The N-hydroxy metabolite can be further activated, for example, by sulfotransferases, to form reactive species that bind to macromolecules. ethernet.edu.et However, a complete picture of its metabolic fate is still lacking.
Future research should aim to:
Identify Minor and Transient Metabolites: While major metabolic routes are established, the role of minor or highly reactive, transient metabolites is poorly understood. Advanced mass spectrometry techniques could be employed to trap and identify these fleeting chemical species.
Characterize Specific Enzyme Contributions: The specific human cytochrome P450, sulfotransferase (SULT), and UDP-glucuronosyltransferase (UGT) isozymes responsible for the bioactivation and detoxification of this compound are not fully characterized. ethernet.edu.et Studies using recombinant human enzymes can clarify their individual contributions, helping to explain inter-individual differences in susceptibility.
Investigate Glucuronide Conjugate Reactivity: The glucuronide of N-hydroxy-4-acetylaminostilbene has been shown to react with polynucleotides, with a preference for polyadenylate over polyguanylate. nih.gov Further investigation into the stability and reactivity of this and other conjugates under various physiological conditions is warranted to understand their potential role in transport and toxicity. For instance, the metabolic epoxidation of the parent compound can be a protective mechanism, preventing its activation to a mutagen. nih.gov
Integration of Advanced Computational Models with Experimental Data
Computational toxicology and chemistry offer powerful tools to predict the biological activity of chemicals and to interpret experimental findings. nih.gov For this compound, integrating computational models with empirical data can accelerate research and generate new hypotheses.
Key opportunities include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing sophisticated QSAR models, potentially using deep learning approaches, could predict the adduct-forming potential or biological activity of novel analogues before they are synthesized. researchgate.netmdpi.com These models can be trained using existing data on this compound and related aromatic amines.
Molecular Docking and Simulation: In silico docking studies can predict how this compound and its metabolites bind to the active sites of metabolic enzymes or interact with other biological targets, such as the DICER enzyme. nih.gov Molecular dynamics simulations can then be used to understand the stability of these interactions and the conformational changes they induce. nih.gov
Systems Biology Modeling: Future models could integrate data from genomics, proteomics, and metabolomics to simulate the impact of this compound on cellular networks. researchgate.net This "systems toxicology" approach can help predict off-target effects and understand the broader cellular response to exposure, moving beyond single-pathway analysis. nih.gov The creation of an integrative structural model that combines multiple experimental and computational methods can yield more accurate structural models of complex biomolecules and their interactions. nih.gov
Elucidation of Broader Biological System Interactions
Research has heavily focused on the formation of DNA adducts by this compound as a primary mechanism of its carcinogenicity. nih.govepa.gov However, its reactive metabolites likely interact with a wider range of biological molecules, leading to broader systemic effects that are not yet fully understood.
Future research directions should include:
Mitochondrial Dysfunction: Metabolites of aromatic amines can act as uncouplers of the mitochondrial respiratory chain, leading to oxidative stress and impacting cellular energy metabolism and viability. tandfonline.com A detailed investigation into how this compound affects mitochondrial function, including the permeability transition pore and ATP production, is a critical area for future study.
RNA and Protein Adducts: While DNA adducts are well-studied, the formation and functional consequences of adducts with RNA and proteins are less explored. royalsocietypublishing.org Research has shown that reactive metabolites bind to RNA and proteins, and future work should focus on identifying the specific molecular targets and elucidating how this binding disrupts processes like RNA maturation, protein synthesis, and enzyme function. The interaction with the DICER enzyme, which is crucial for microRNA maturation, suggests a potential epigenetic mechanism of action. nih.gov
Disruption of Cellular Signaling: Beyond direct macromolecular damage, this compound or its metabolites could interfere with cellular signaling pathways. Investigating its impact on kinase cascades, calcium homeostasis, and other signaling networks could reveal non-genotoxic mechanisms contributing to its biological effects.
Table 2: Potential Biological Interactions for Future Investigation
| Biological System | Potential Effect of this compound | Proposed Research Focus |
|---|---|---|
| Mitochondria | Uncoupling of respiratory chain, induction of permeability transition pore tandfonline.com | Analysis of ATP synthesis, oxidative stress markers, and apoptosis induction. |
| RNA Processing | Inhibition of enzymes like DICER, formation of RNA adducts nih.govnih.gov | Profiling of microRNA expression, mapping of specific RNA adducts. |
| Protein Homeostasis | Formation of protein adducts, covalent binding to enzymes ethernet.edu.etroyalsocietypublishing.org | Proteomic identification of adducted proteins, functional assays of target enzymes. |
| Cellular Signaling | Alteration of kinase or phosphatase activity | Kinome profiling, measurement of second messengers (e.g., Ca2+). |
Refinement of Analytical Techniques for Low-Level Adduct Detection
Detecting and quantifying DNA adducts, especially at the low levels relevant to human exposure, remains a significant analytical challenge. While methods like ³²P-postlabelling and immunoassays have been instrumental, there is a need for techniques with greater sensitivity, specificity, and structural resolution. carnegiescience.edupnas.org
Future advancements should focus on:
High-Resolution Mass Spectrometry (HRMS): The coupling of liquid chromatography with HRMS (LC-HRMS/MS) is a powerful tool for adduct analysis. Future work should focus on developing standardized methods for absolute quantification of specific this compound adducts and for untargeted screening to discover novel adducts.
Advanced Immunoassays: Development of high-affinity monoclonal antibodies specific for the major adducts of this compound could lead to more sensitive and specific immunoassays, such as competitive ELISAs or immunostaining techniques for visualizing adduct distribution in tissues. researchgate.net
Adduct Enrichment Strategies: For analyzing samples with very low adduct levels (e.g., human peripheral blood lymphocytes), developing novel enrichment strategies is key. pnas.org This could involve immunoaffinity chromatography to isolate specific adducts before MS analysis or new solid-phase extraction materials with high specificity for adducted nucleotides. carnegiescience.eduresearchgate.net
Single-Cell Adductomics: A frontier in this field is the development of methods capable of detecting DNA adducts at the single-cell level. This would provide unprecedented insight into the heterogeneity of adduct formation and repair within a cell population.
Novel Applications in Mechanistic Chemical Biology Research
Beyond its role as a model carcinogen, this compound and its derivatives can be repurposed as chemical probes to explore fundamental biological processes. universiteitleiden.nl This involves designing "smart" molecules that can report on their interactions within a living system. promega.de
Exciting opportunities in this area include:
Activity-Based Protein Profiling (ABPP): Synthesizing this compound analogues that incorporate a reactive "warhead" and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). nih.govnih.gov These activity-based probes could be used to covalently label and identify the specific protein targets of its reactive metabolites in a complex proteome, providing a direct map of its molecular interactions. biorxiv.org
Probes for Metabolite Imaging: Developing fluorescently tagged analogues of this compound could allow for real-time imaging of its uptake, metabolic activation, and subcellular localization within living cells.
Inhibitor Screening Platforms: Using this compound-based probes in competitive profiling assays could enable the high-throughput screening of small molecule libraries to find inhibitors of the enzymes responsible for its metabolic activation. nih.gov This approach could identify compounds that protect against its toxic effects.
Exploring Protein Meta-Structure: The concept of a protein's "meta-structure," an intricate network of interacting residues, provides a framework for understanding how the binding of a small molecule like a this compound metabolite can induce functional changes. nih.gov Using specifically designed analogues as probes in combination with structural biology techniques (e.g., NMR) can help map these interaction networks.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 4-Acetylaminostilbene (AAS)?
- Methodological Answer : AAS synthesis typically involves acetylation of aminostilbene derivatives under controlled conditions. Key steps include:
- Reagent selection : Use acetic anhydride as the acetylating agent with a catalytic acid (e.g., H₂SO₄) .
- Purification : Column chromatography or recrystallization from ethanol to isolate pure AAS .
- Characterization : Employ spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structure, and report melting points (e.g., 149°C) and UV-Vis spectra .
- Reproducibility : Document reaction conditions (temperature, solvent ratios) and instrumental parameters (e.g., NMR frequency) to enable replication .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, safety glasses) and local exhaust ventilation to minimize inhalation/contact. Avoid skin exposure by following EN 374-standard gloves .
- Storage : Keep in sealed containers in dark, cool environments (≤25°C) away from oxidizers. Monitor for degradation via periodic spectroscopic analysis .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are critical for validating AAS purity and structural integrity?
- Methodological Answer :
- Primary methods : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; HPLC with UV detection for purity assessment (>95%) .
- Supplementary data : Report melting points (149°C) and compare with literature values. Include chromatograms and spectral peaks (e.g., IR carbonyl stretches at ~1700 cm⁻¹) .
- Data presentation : Use tables for comparative analysis (e.g., NMR shifts vs. predicted values) and append raw data for peer review .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of AAS, particularly its N-oxidation and hydroxylation kinetics?
- Methodological Answer :
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-AAS) to track metabolic intermediates in vitro (e.g., liver microsomes). Compare kinetic constants (Km, Vmax) across species .
- Data reconciliation : Apply statistical tools (ANOVA, t-tests) to assess variability. Replicate conflicting studies under identical conditions (e.g., pH, enzyme sources) .
- Literature synthesis : Systematically review primary sources, highlighting methodological differences (e.g., HPLC vs. LC-MS detection limits) as potential error sources .
Q. What experimental designs are optimal for investigating AAS’s potential carcinogenicity and metabolic activation mechanisms?
- Methodological Answer :
- In vitro models : Use Ames test variants with S9 metabolic activation to assess mutagenicity. Pair with CYP450 inhibition assays to identify enzymes responsible for N-hydroxylation .
- In vivo studies : Design dose-response experiments in rodent models, monitoring DNA adduct formation via ³²P-postlabeling. Include controls for oxidative stress (e.g., glutathione levels) .
- Variables : Standardize animal strain, diet, and exposure duration. Predefine exclusion criteria to minimize bias .
Q. How should researchers address challenges in reproducing AAS-related studies, such as inconsistent catalytic activity in synthetic pathways?
- Methodological Answer :
- Troubleshooting : Verify reagent purity (e.g., aminostilbene starting material) and catalyst activity (e.g., acid freshness). Use controlled atmosphere (e.g., N₂) to prevent oxidation .
- Collaborative validation : Share protocols via open-access platforms and encourage inter-lab replication. Publish negative results to identify critical variables (e.g., solvent polarity) .
- Error analysis : Quantify uncertainties (e.g., % yield variability) and report confidence intervals for kinetic data .
Methodological Resources
- Data Presentation : Use appendix sections for raw data (e.g., NMR spectra, chromatograms) while summarizing key findings in tables/graphs .
- Literature Review : Prioritize primary sources indexed in PubMed/CAS databases, avoiding non-peer-reviewed platforms .
- Ethical Reporting : Disclose funding sources and conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
